2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
CAS No.: 1105192-75-3
Cat. No.: VC2632406
Molecular Formula: C11H10N2O5S2
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid - 1105192-75-3](/images/structure/VC2632406.png)
Specification
CAS No. | 1105192-75-3 |
---|---|
Molecular Formula | C11H10N2O5S2 |
Molecular Weight | 314.3 g/mol |
IUPAC Name | 2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H10N2O5S2/c1-18-7-2-4-8(5-3-7)20(16,17)13-11-12-9(6-19-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Standard InChI Key | HTXHAVGYCMQQOF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid features a 1,3-thiazole core with two key functional groups: a sulfonamide linkage connecting the thiazole ring to a 4-methoxyphenyl group at position 2, and a carboxylic acid moiety at position 4. The structural composition includes:
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A five-membered thiazole heterocyclic ring containing sulfur and nitrogen atoms
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A sulfonamide (-SO₂NH-) connecting group between the thiazole and 4-methoxyphenyl moieties
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A para-methoxy group on the phenyl ring
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A carboxylic acid functional group at the C4 position of the thiazole
This compound bears structural similarity to 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid (CAS: 165682-75-7), with the primary difference being the presence of a sulfonyl group in the connecting linkage .
Physicochemical Properties
Based on structural analysis and comparison with related thiazole derivatives, the following physicochemical properties can be estimated:
Table 1: Estimated Physicochemical Properties of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
Property | Estimated Value | Basis for Estimation |
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Molecular Formula | C₁₁H₁₀N₂O₅S₂ | Structural analysis |
Molecular Weight | ~314 g/mol | Calculated from molecular formula |
Physical State | Likely crystalline solid | Based on similar thiazole derivatives |
Solubility | Likely soluble in polar organic solvents; limited water solubility | Based on functional groups |
Acidity | pKa likely in range of 3-4 for carboxylic acid group | Based on similar carboxylic acids |
Hydrogen Bond Donors | 2 (NH and COOH) | Structural analysis |
Hydrogen Bond Acceptors | 6 (S in thiazole, N in thiazole, 2 x O in SO₂, O in methoxy, 2 x O in COOH) | Structural analysis |
Spectroscopic Characterization
NMR Spectroscopy
The expected ¹H-NMR spectral features would include:
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A singlet at approximately δ 3.8 ppm corresponding to the methoxy (-OCH₃) protons
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A singlet around δ 7.0-7.2 ppm for the C5-H of the thiazole ring
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Two doublets in the aromatic region (δ 7.0-8.0 ppm) representing the para-substituted phenyl ring protons
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A broad singlet for the sulfonamide NH proton around δ 9.0-10.0 ppm
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A broad singlet for the carboxylic acid proton around δ 12.0-13.0 ppm
For comparison, the related compound 2-amino-4-(4-methoxyphenyl)-1,3-thiazole shows ¹H-NMR peaks at δ 6.82 ppm (-NH₂), 3.77 ppm (-OCH₃), 7.13 ppm (thiazole -CH), and 7.74 and 6.94 ppm (phenyl protons) .
Infrared Spectroscopy
Expected characteristic IR absorption bands would include:
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3300-3400 cm⁻¹ (N-H stretching)
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3000-2800 cm⁻¹ (aromatic and aliphatic C-H stretching)
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1700-1725 cm⁻¹ (C=O stretching of carboxylic acid)
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1350-1300 cm⁻¹ and 1150-1140 cm⁻¹ (asymmetric and symmetric SO₂ stretching)
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1250-1200 cm⁻¹ (C-O stretching of methoxy group)
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700-600 cm⁻¹ (C-S stretching of thiazole ring)
Step | Reaction | Reagents | Conditions | Expected Yield |
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1 | Synthesis of 2-amino-1,3-thiazole-4-carboxylic acid | Thiourea, ethyl bromopyruvate | Reflux in appropriate solvent | 60-75% |
2 | Sulfonylation of amino group | 4-Methoxyphenylsulfonyl chloride, base (e.g., pyridine or triethylamine) | Room temperature, 12-24h | 50-70% |
This approach resembles the synthesis of other thiazole derivatives described in the literature, where 2-aminothiazole derivatives are key intermediates that can be functionalized at the amino position .
Alternative Approach via Hantzsch Thiazole Synthesis
A modified Hantzsch thiazole synthesis could potentially be employed, involving:
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Reaction of an α-haloketone with a suitable N-substituted thiourea derivative
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Subsequent oxidation of the resulting thiazole to introduce the carboxylic acid functionality
This approach would be similar to methods described for other thiazole derivatives, where phenacyl bromide derivatives react with thiourea to form 2-amino-4-arylthiazoles .
Key Synthetic Challenges
The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid presents several challenges:
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Regioselectivity in the thiazole ring formation
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Potential incompatibility between the sulfonamide and carboxylic acid functionalities
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Purification challenges due to the presence of multiple polar groups
Structure-Activity Relationships in Thiazole Derivatives
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents. For instance:
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Substituted imidazo[2,1-b]thiazoles with polyphenol groups have demonstrated inhibition of NFkB with IC₅₀ values of 0.36 ± 0.42 mM and 0.53 ± 0.4 mM, displaying potential anticancer properties .
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Certain thiazole derivatives such as SRT1460, SRT1720, and SRT2183 (2,5-disubstituted imidazothiazole derivatives) function as Sirtuin 1 activating compounds, suggesting potential applications in treating age-related diseases .
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The presence of specific substituents on the thiazole system, such as methyl groups or halogens, significantly affects selectivity toward biological targets, as observed in compounds targeting RSK2 kinase .
Structure-Based Drug Design Considerations
Pharmacophore Analysis
The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid contains several pharmacophoric features that may contribute to its potential biological activity:
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The thiazole ring serves as a rigid scaffold that can interact with biological targets through hydrogen bonding and hydrophobic interactions.
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The sulfonamide group can act as both hydrogen bond donor and acceptor, potentially forming key interactions with protein residues.
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The carboxylic acid moiety provides acidic properties and can form salt bridges with basic amino acid residues in target proteins.
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The methoxy group on the phenyl ring can engage in additional hydrogen bonding interactions and may influence the compound's pharmacokinetic properties.
Modification Site | Potential Change | Expected Effect |
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Thiazole C5 position | Introduction of substituents (e.g., methyl, halogen) | Altered electronic properties and potentially enhanced target selectivity |
Carboxylic acid group | Conversion to esters, amides, or bioisosteres | Improved cell permeability and metabolic stability |
Methoxy group position | Repositioning to ortho or meta position | Altered spatial arrangement and potential changes in binding affinity |
Phenyl ring | Introduction of additional substituents | Enhanced potency and selectivity through additional binding interactions |
Sulfonamide NH | Alkylation or replacement with other linking groups | Modified hydrogen bonding capabilities and conformational preferences |
Analytical Methods for Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be suitable for the analysis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid, preferably using:
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Reverse-phase columns (C18)
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Mobile phases consisting of acetonitrile/water mixtures with acid modifiers
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UV detection at wavelengths corresponding to thiazole and aromatic absorbance (typically 240-280 nm)
Mass Spectrometric Analysis
The compound would likely exhibit characteristic fragmentation patterns in mass spectrometry, including:
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Molecular ion peak at m/z 314
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Fragment ions corresponding to the loss of the carboxylic acid group (m/z 269)
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Fragments resulting from cleavage of the sulfonamide bond
Comparative Analysis with Related Compounds
Table 5: Structural Comparison with Related Thiazole Derivatives
Future Research Directions
Synthesis Optimization
Future research should focus on developing efficient synthetic routes for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid, potentially exploring:
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Microwave-assisted synthesis for reduced reaction times
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Green chemistry approaches using environmentally friendly solvents
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One-pot methodologies to minimize purification steps
Biological Evaluation
Comprehensive biological screening of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid would be valuable in multiple therapeutic areas:
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Anticancer activity screening, particularly against kinase targets
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Antimicrobial evaluation against bacterial and fungal pathogens
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Anti-inflammatory potential through inhibition of relevant pathways
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Enzyme inhibition studies, focusing on proteases and hydrolases
Structure-Activity Relationship Studies
Development of a focused library of analogues would enable detailed structure-activity relationship studies, potentially leading to compounds with enhanced potency and selectivity for specific biological targets.
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